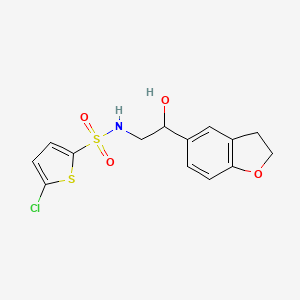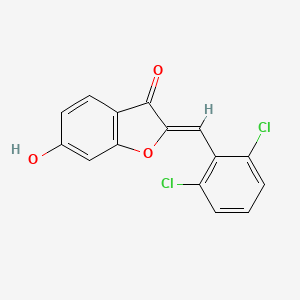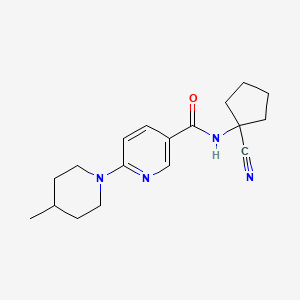![molecular formula C6H5F3N2O B2557098 1-[5-(Trifluoromethyl)-1H-pyrazole-3-yl]ethanone CAS No. 2104659-24-5](/img/structure/B2557098.png)
1-[5-(Trifluoromethyl)-1H-pyrazole-3-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[5-(Trifluoromethyl)-1H-pyrazole-3-yl]ethanone” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazole compounds, including “1-[5-(Trifluoromethyl)-1H-pyrazole-3-yl]ethanone”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles has been developed, which involves a one-step procedure for the synthesis of the regioisomeric mixture of target pyrazoles .Chemical Reactions Analysis
Pyrazoles, including “1-[5-(Trifluoromethyl)-1H-pyrazole-3-yl]ethanone”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Applications De Recherche Scientifique
Synthesis and Biological Activities
Synthesis and Antimicrobial Activity : Derivatives of the pyrazole motif, including compounds similar to 1-[5-(Trifluoromethyl)-1H-pyrazole-3-yl]ethanone, have been synthesized and evaluated for their antimicrobial activity against various gram-positive and gram-negative bacteria, as well as fungal strains. The synthesis involves characterizing compounds by spectroscopic techniques, and certain derivatives have shown significant antimicrobial properties (Desai, Pandya, & Vaja, 2017).
Polymorphism and Molecular Structure : The study of polymorphs and the molecular structure of related compounds reveals insights into the electronic structure and intermolecular interactions. For example, research on 4-acetylpyrazole (a compound with structural similarities) has detailed its crystal structure, showcasing how molecules assemble in the solid state through hydrogen bonding and π interactions, providing a foundation for understanding the solid-state behavior of similar compounds (Frey, Schoeller, & Herdtweck, 2014).
Antiviral Activity : Pyrazole derivatives have also been explored for their antiviral properties. Synthesis of specific pyrazole-based compounds and their reactions have led to the creation of derivatives with potential antiviral activity, highlighting the versatility of these compounds in medicinal chemistry (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Advanced Applications
Material Science and Optics : The electronic structure of pyrazole derivatives, including those similar to the specified compound, has been analyzed for applications in material science and optics. Studies include the investigation of molecular properties such as the frontier molecular orbitals and nonlinear optical behavior, suggesting potential applications in the design of optoelectronic materials (Mary et al., 2015).
Synthetic Methodology Development : Research has focused on developing new synthetic methodologies involving pyrazole derivatives, including cycloaddition reactions that introduce trifluoromethyl groups. These studies not only expand the chemical toolbox for synthesizing fluorinated compounds but also open up new pathways for creating molecules with potential pharmaceutical applications (Das et al., 2018).
Orientations Futures
The future directions for “1-[5-(Trifluoromethyl)-1H-pyrazole-3-yl]ethanone” and similar compounds could involve further exploration of their synthesis methods, potential applications, and biological activities . The development of more efficient and environmentally friendly synthesis methods could also be a focus of future research .
Propriétés
IUPAC Name |
1-[5-(trifluoromethyl)-1H-pyrazol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c1-3(12)4-2-5(11-10-4)6(7,8)9/h2H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCINKELYVYKGIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NNC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(Trifluoromethyl)-1H-pyrazole-3-yl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2557015.png)
![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,5-dimethoxyphenyl)methanone](/img/structure/B2557016.png)

![2-amino-N-cyclopentyl-1-(pyridin-3-ylmethylideneamino)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2557018.png)


![2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2557027.png)

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2557029.png)
![4-butoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2557030.png)
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2557031.png)

![4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride](/img/structure/B2557035.png)
